2-(Hexyloxy)-3-methoxybenzaldehyde
CAS No.:
Cat. No.: VC13325029
Molecular Formula: C14H20O3
Molecular Weight: 236.31 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C14H20O3 |
|---|---|
| Molecular Weight | 236.31 g/mol |
| IUPAC Name | 2-hexoxy-3-methoxybenzaldehyde |
| Standard InChI | InChI=1S/C14H20O3/c1-3-4-5-6-10-17-14-12(11-15)8-7-9-13(14)16-2/h7-9,11H,3-6,10H2,1-2H3 |
| Standard InChI Key | OUFVDIVIENJHSP-UHFFFAOYSA-N |
| SMILES | CCCCCCOC1=C(C=CC=C1OC)C=O |
| Canonical SMILES | CCCCCCOC1=C(C=CC=C1OC)C=O |
Introduction
Synthesis and Preparation
Synthetic Routes
The primary synthesis involves the alkylation of 2,3-dihydroxybenzaldehyde (protocatechualdehyde) with hexyl bromide in the presence of a base such as potassium carbonate (KCO) or sodium hydride (NaH). A typical procedure includes:
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Dissolving 2,3-dihydroxybenzaldehyde in a polar aprotic solvent (e.g., DMF or acetone).
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Adding hexyl bromide and a base under reflux conditions (60–80°C).
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Purifying the product via column chromatography or recrystallization .
Key Reaction Conditions and Yields
| Starting Material | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| 2,3-Dihydroxybenzaldehyde | Hexyl bromide, KCO, DMF, 80°C, 12h | 73% | |
| 2,3-Dihydroxybenzaldehyde | Hexyl bromide, NaH, THF, 40°C, 8h | 88% |
Alternative methods include the use of phase-transfer catalysts (e.g., tetra--butylammonium iodide) to enhance reaction efficiency .
Physicochemical Properties
Structural and Spectral Data
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Molecular Formula: CHO
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SMILES: CCCCCCOC1=C(C=CC=C1OC)C=O
Spectroscopic Characterization
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H NMR (CDCl, 400 MHz): δ 10.27 (s, 1H, CHO), 7.38 (dd, , 1H), 7.24 (dd, , 1H), 3.98 (s, 3H, OCH), 1.75–1.25 (m, 8H, hexyl chain) .
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IR: Strong absorption at 1685 cm (C=O stretch), 1260 cm (C-O-C asymmetric stretch) .
Applications
Pharmaceutical Intermediates
2-(Hexyloxy)-3-methoxybenzaldehyde serves as a precursor in the synthesis of:
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Anticancer Agents: Derivatives exhibit anti-proliferative activity against HL60 leukemia cells .
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COMT Inhibitors: Structural analogs are explored for Parkinson’s disease treatment due to catechol-O-methyltransferase inhibition .
Fragrance Industry
The compound contributes to long-lasting perfumes by acting as a pro-perfume. Upon oxidation, it releases aldehydes with pear-like or floral notes, enhancing fragrance stability in cosmetics and detergents .
Material Science
Used in polymer synthesis, particularly in thermosetting resins and biopolymers, due to its phenolic and aldehyde functionalities .
Future Research Directions
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